4-bromophenyl pivalate 4-bromophenyl pivalate
Brand Name: Vulcanchem
CAS No.: 63549-55-3
VCID: VC9251591
InChI: InChI=1S/C11H13BrO2/c1-11(2,3)10(13)14-9-6-4-8(12)5-7-9/h4-7H,1-3H3
SMILES: CC(C)(C)C(=O)OC1=CC=C(C=C1)Br
Molecular Formula: C11H13BrO2
Molecular Weight: 257.12 g/mol

4-bromophenyl pivalate

CAS No.: 63549-55-3

Cat. No.: VC9251591

Molecular Formula: C11H13BrO2

Molecular Weight: 257.12 g/mol

* For research use only. Not for human or veterinary use.

4-bromophenyl pivalate - 63549-55-3

Specification

CAS No. 63549-55-3
Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
IUPAC Name (4-bromophenyl) 2,2-dimethylpropanoate
Standard InChI InChI=1S/C11H13BrO2/c1-11(2,3)10(13)14-9-6-4-8(12)5-7-9/h4-7H,1-3H3
Standard InChI Key AOFCPDLMHXFUHE-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)OC1=CC=C(C=C1)Br
Canonical SMILES CC(C)(C)C(=O)OC1=CC=C(C=C1)Br

Introduction

Synthesis and Optimization Strategies

The synthesis of 4-bromophenyl pivalate involves esterification of 4-bromophenol with pivaloyl chloride under basic conditions. A representative protocol, inferred from similar methodologies in the patent literature , is outlined below:

Reaction Conditions

  • Reagents:

    • 4-Bromophenol (1.0 equiv)

    • Pivaloyl chloride (1.2 equiv)

    • Base (e.g., triethylamine or pyridine; 1.5 equiv)

    • Solvent: Anhydrous toluene or dichloromethane

  • Procedure:

    • Dissolve 4-bromophenol and base in solvent under nitrogen.

    • Add pivaloyl chloride dropwise at 0–5°C.

    • Warm to room temperature and stir for 4–6 hours.

    • Quench with water, extract with organic solvent, and purify via recrystallization .

Physicochemical Properties

The following table summarizes key properties of 4-bromophenyl pivalate, extrapolated from structural analogs and reaction byproducts :

PropertyValue/Description
Melting PointNot reported (estimated 45–55°C)
Boiling PointDecomposes above 200°C
SolubilitySoluble in toluene, THF, DCM
StabilityStable under anhydrous conditions
LogP (Partition Coeff.)~3.2 (predicted)

Applications in Organic Synthesis

4-Bromophenyl pivalate serves as a versatile intermediate in cross-coupling reactions. For instance, palladium-catalyzed Suzuki–Miyaura couplings utilize its bromophenyl group to form biaryl structures, pivotal in pharmaceutical scaffolds . The pivalate group acts as a protecting moiety, enhancing selectivity in multi-step syntheses.

Catalytic Arylation

In a study on meso-bromophenyl porphyrins, Pd-based catalysts facilitated arylation with heteroarenes, demonstrating the bromophenyl group’s reactivity under mild conditions . Analogous methodologies could apply to 4-bromophenyl pivalate, enabling functionalization at the bromine site.

Future Directions

Further research should prioritize:

  • Spectroscopic Characterization: Full NMR, IR, and MS profiling.

  • Catalytic Applications: Exploring its role in C–H activation reactions.

  • Thermal Stability Studies: Optimizing conditions for high-temperature processes.

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